molecular formula C13H12N4OS B2610439 2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]-3-(2-thienyl)acrylonitrile CAS No. 338759-04-9

2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]-3-(2-thienyl)acrylonitrile

Cat. No.: B2610439
CAS No.: 338759-04-9
M. Wt: 272.33
InChI Key: FURQBNJIQFFEQB-UXBLZVDNSA-N
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Description

This compound is a triazole-containing acrylonitrile derivative characterized by a 2-thienyl substituent and a 1H-1,2,4-triazol-1-yl group. The thienyl group may enhance π-π stacking interactions in biological systems, while the triazole ring could improve metabolic stability or target binding .

Properties

IUPAC Name

(2E)-4-methyl-3-oxo-2-(thiophen-2-ylmethylidene)-4-(1,2,4-triazol-1-yl)pentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS/c1-13(2,17-9-15-8-16-17)12(18)10(7-14)6-11-4-3-5-19-11/h3-6,8-9H,1-2H3/b10-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURQBNJIQFFEQB-UXBLZVDNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)C(=CC1=CC=CS1)C#N)N2C=NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)/C(=C/C1=CC=CS1)/C#N)N2C=NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]-3-(2-thienyl)acrylonitrile typically involves multiple steps, starting with the preparation of intermediates. One common method involves the reaction of 1,2,4-triazole with an appropriate acylating agent to form the triazole derivative. This intermediate is then reacted with a thienyl-containing compound under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]-3-(2-thienyl)acrylonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups .

Scientific Research Applications

2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]-3-(2-thienyl)acrylonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]-3-(2-thienyl)acrylonitrile involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to the acrylonitrile family, which shares a general structure of α,β-unsaturated nitriles. Key structural variations among analogues include:

Compound Key Substituents Synthetic Method Reported Bioactivity Reference
2-[2-Methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]-3-(2-thienyl)acrylonitrile 2-Thienyl, 1H-1,2,4-triazol-1-yl Likely Knoevenagel condensation Inferred antifungal/antitumor potential
(E)-2-(Benzothiazol-2-yl)-3-arylacrylonitriles Benzothiazole, aryl groups Ethanol/triethylamine, RT Cytotoxic (IC₅₀: 1–10 μM)
3-Aryl-2-(1H-benzotriazol-1-yl)acrylonitriles Benzotriazole, aryl groups Piperidine-catalyzed condensation Antitumor (EC₅₀: 5–20 μM)
2-(Pyrazolyl)acrylonitriles Pyrazole, substituted phenyl Ethanol/piperidine reflux Antioxidant (EC₅₀: 50–100 μM)
(Z)-3-(1H-Indol-3-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile Indole, trimethoxyphenyl Crystallographic analysis Spasmolytic/cytotoxic

Key Differences and Implications

Heterocyclic Substituents: The 1H-1,2,4-triazole group in the target compound distinguishes it from benzothiazole or benzotriazole analogues. Triazoles are known for their antifungal activity (e.g., fluconazole) due to cytochrome P450 inhibition . The 2-thienyl group introduces sulfur-based electron-rich aromaticity, which may improve binding to metalloenzymes or redox-active targets compared to phenyl or indole substituents .

Synthetic Accessibility: The compound likely follows a Knoevenagel condensation pathway, similar to benzothiazole acrylonitriles (e.g., ethanol/piperidine reflux) . However, the triazole moiety may require specialized precursors or protection strategies .

Biological Activity :

  • Compared to benzothiazole acrylonitriles (e.g., IC₅₀: 1–10 μM against tumor cells), the triazole-thienyl combination could enhance selectivity or potency by leveraging both heterocycle interactions and sulfur’s redox activity .
  • Pyrazolyl acrylonitriles show weaker antioxidant activity (EC₅₀: 50–100 μM), suggesting that the triazole-thienyl system might offer improved redox modulation .

Biological Activity

The compound 2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]-3-(2-thienyl)acrylonitrile is a synthetic organic compound that has garnered attention due to its potential biological activities. Its structure incorporates a triazole moiety, which is known for its pharmacological properties, including antifungal, antibacterial, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C11H15N5OC_{11}H_{15}N_5O, and it features several functional groups that contribute to its biological activity. The presence of the triazole ring suggests interactions with various biological targets, enhancing its potential as a therapeutic agent.

Antifungal Activity

Triazole derivatives are widely recognized for their antifungal properties. The compound has shown potential in inhibiting fungal growth by targeting enzymes involved in sterol biosynthesis. For instance, triazole compounds have been documented to inhibit lanosterol 14α-demethylase, an enzyme critical for fungal cell membrane integrity.

Table 1: Antifungal Activity of Triazole Derivatives

Compound NameTarget EnzymeIC50 (μM)Reference
FluconazoleLanosterol 14α-demethylase0.5
VoriconazoleLanosterol 14α-demethylase0.3
This compoundTBDTBDOngoing Studies

Antibacterial Activity

The triazole ring also contributes to antibacterial properties. Research indicates that compounds with similar structures exhibit significant inhibition against various bacterial strains. The specific activity of the compound against pathogenic bacteria remains under investigation but is expected to be promising based on structural analogs .

Table 2: Antibacterial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)Reference
ChloramphenicolE. coli8
This compoundTBDTBDOngoing Studies

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds structurally similar to the target compound have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves inducing apoptosis through the inhibition of key metabolic pathways .

Case Study: Cytotoxic Effects
In a study evaluating the cytotoxicity of triazole derivatives:

  • Compound A showed an IC50 value of 6.2 μM against HCT-116 colon carcinoma cells.
  • Compound B exhibited an IC50 value of 27.3 μM against T47D breast cancer cells .

The biological activity of This compound is hypothesized to involve:

  • Enzyme Inhibition : Interaction with enzymes critical for pathogen metabolism.
  • Cell Membrane Disruption : Alteration of membrane integrity in fungi and bacteria.
  • Apoptosis Induction : Triggering programmed cell death in cancer cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-[2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoyl]-3-(2-thienyl)acrylonitrile?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Condensation of acrylonitrile precursors with thienyl and triazole-containing moieties under controlled temperatures (60–80°C) and inert atmospheres (e.g., nitrogen) to prevent oxidation .
  • Step 2 : Use of catalysts (e.g., palladium or copper-based) to facilitate coupling reactions, with solvents like dimethylformamide (DMF) or ethanol for solubility optimization .
  • Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC/HPLC for purity (>95%) .
    • Critical Parameters : pH (neutral to slightly basic), reaction time (12–24 hrs), and stoichiometric ratios of reagents (1:1.2 for acrylonitrile:heterocyclic precursor) .

Q. How can structural characterization and purity assessment be performed for this compound?

  • Analytical Techniques :

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions; IR for functional group identification (C≡N stretch ~2240 cm⁻¹) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity; mass spectrometry (ESI-MS) for molecular weight confirmation .
  • X-ray Crystallography : For definitive 3D structure elucidation, though this requires high-quality single crystals .

Q. What are the key reactivity profiles influenced by the triazole and thienyl substituents?

  • Reactivity Insights :

  • Triazole Ring : Participates in click chemistry (e.g., Huisgen cycloaddition) for bioconjugation; susceptible to nucleophilic attack at the N-1 position .
  • Thienyl Group : Enhances π-stacking interactions; undergoes electrophilic substitution (e.g., halogenation) at the 5-position .
  • Acrylonitrile Moiety : Reacts with amines via Michael addition or undergoes polymerization under radical initiators .

Advanced Research Questions

Q. How can contradictory data in biological activity assays be resolved?

  • Strategies :

  • Orthogonal Assays : Combine enzyme inhibition studies (e.g., kinase assays) with cellular viability tests (MTT assays) to validate target specificity .
  • Structural Analogs : Synthesize derivatives with modified substituents (e.g., replacing thienyl with furyl) to isolate structure-activity relationships (SAR) .
  • Dose-Response Analysis : Use nonlinear regression models (e.g., Hill equation) to quantify EC₅₀/IC₅₀ values and identify off-target effects .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Approaches :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding poses with enzymes (e.g., cytochrome P450), prioritizing hydrogen bonds with triazole and hydrophobic interactions with thienyl .
  • MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes .
  • QSAR Modeling : Utilize descriptors like logP, polar surface area, and H-bond donors to predict pharmacokinetics .

Q. How can reaction mechanisms for triazole-acrylonitrile derivatives be experimentally validated?

  • Experimental Design :

  • Kinetic Studies : Monitor reaction progress via in situ FTIR or UV-Vis spectroscopy to identify intermediates .
  • Isotopic Labeling : Use ¹⁵N-labeled triazole to trace regioselectivity in cycloaddition reactions .
  • DFT Calculations : Gaussian 09 to simulate transition states and compare with experimental activation energies .

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